

# A Comparative Guide to Validating Automated TG-263 Compliance Scripts

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The standardization of nomenclature in radiation oncology, as outlined in the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) report, is crucial for improving patient safety, facilitating clinical trial data sharing, and enabling large-scale data analysis.<sup>[1][2][3]</sup> Automating the validation of compliance with these standards is essential for efficient and accurate implementation. This guide provides a comparison of different approaches and tools for validating automated TG-263 compliance scripts, complete with experimental data and detailed methodologies.

## Comparison of Automated TG-263 Compliance Solutions

Several solutions are available for automating TG-263 compliance checks, ranging from open-source scripts to commercial software and innovative approaches using artificial intelligence. The following tables summarize the key features and performance metrics of prominent examples.

Feature	ESAPI-based Script[4][5]	Stature	LLM-based Approach	Radformation ClearCheck
Primary Function	Prospective compliance checking	Retrospective structure relabeling	Automated target naming	Comprehensive plan evaluation including structure checks
Approach	API script within the Treatment Planning System (TPS) to check structure names against a list of regular expressions.	Tool-supported approach to map existing structure names to TG-263 standards using a synonym dictionary.	Utilizes locally-hosted Large Language Models (LLMs) to generate TG-263 compliant target names from descriptive text.	Automated, in-depth checks for dose constraints, structure, plan, and prescription verification.
Integration	Integrated into the Eclipse TPS via the Eclipse Scripting API (ESAPI).	Standalone tool, with potential for TPS integration.	Can be integrated into workflow to generate names for planning systems.	Compatible with multiple TPS including Eclipse™, RayStation®, Monaco®, and Pinnacle®.
Customization	High - scripts can be modified to suit institutional needs.	Moderate - synonym dictionary can be customized.	High - prompts and models can be customized.	Moderate - allows for creation of custom plan checks.
Open Source	Yes	No (in-house developed tool)	Yes (utilizes open-source LLMs)	No (Commercial software)

## Performance Data

The following table presents quantitative data from studies evaluating the performance of these solutions.

Metric	ESAPI-based Script	Stature	LLM-based Approach (Llama3.2)
Compliance Error Rate Reduction	From 31.8% to 2.2%	Not applicable (retrospective)	Not directly measured
Accuracy	Not explicitly reported, but significant reduction in errors.	99.97% (Prostate), 99.61% (Head & Neck)	69% exact match for target names
Efficiency	Reduces manual checking time.	7.5 clinician hours for HNSCC cohort (one-fifth of manual effort).	Streamlines and standardizes target naming.
TG-263 Coverage	High, based on regular expressions for all compliant variations.	99.0% of relevant structures mapped to TG-263.	Focused on target structures.
Mean Levenshtein Distance	Not applicable	Not applicable	1.494 ± 3.67

## Experimental Protocols

Validating the performance of an automated TG-263 compliance script is a critical step before clinical implementation. The following is a generalized protocol based on best practices identified in the literature.

**Objective:** To assess the accuracy, efficiency, and coverage of an automated TG-263 compliance script.

**Materials:**

- A set of anonymized clinical cases with a variety of treatment sites and complexities.
- The automated TG-263 compliance script to be validated.
- The TG-263 report and any institution-specific nomenclature guidelines.

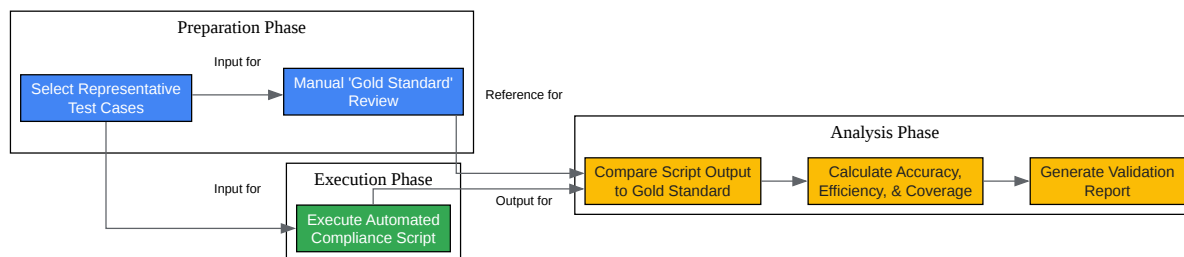
- A data collection form to record discrepancies and timings.

#### Methodology:

- Test Case Selection: Select a representative sample of at least 50-100 treatment plans. The sample should include a mix of simple and complex cases, different anatomical sites, and plans created by different planners to ensure variability.
- Manual "Gold Standard" Review: Two independent, experienced dosimetrists or physicists should manually review each plan for TG-263 compliance. Any disagreements should be resolved by a third reviewer. This manual review will serve as the "gold standard" for comparison.
- Automated Script Execution: Run the automated compliance script on the same set of treatment plans.
- Data Analysis:
  - Accuracy: Compare the script's findings (compliant vs. non-compliant structures) with the "gold standard" manual review. Calculate the script's sensitivity, specificity, positive predictive value, and negative predictive value for identifying non-compliant structures.
  - Efficiency: For a subset of plans, measure the time taken for manual review versus the time taken to run the script and review its output.
  - Coverage: Document any TG-263 rules or structure types that the script is unable to evaluate.
  - Error Categorization: Classify the types of errors missed or incorrectly flagged by the script to identify areas for improvement.

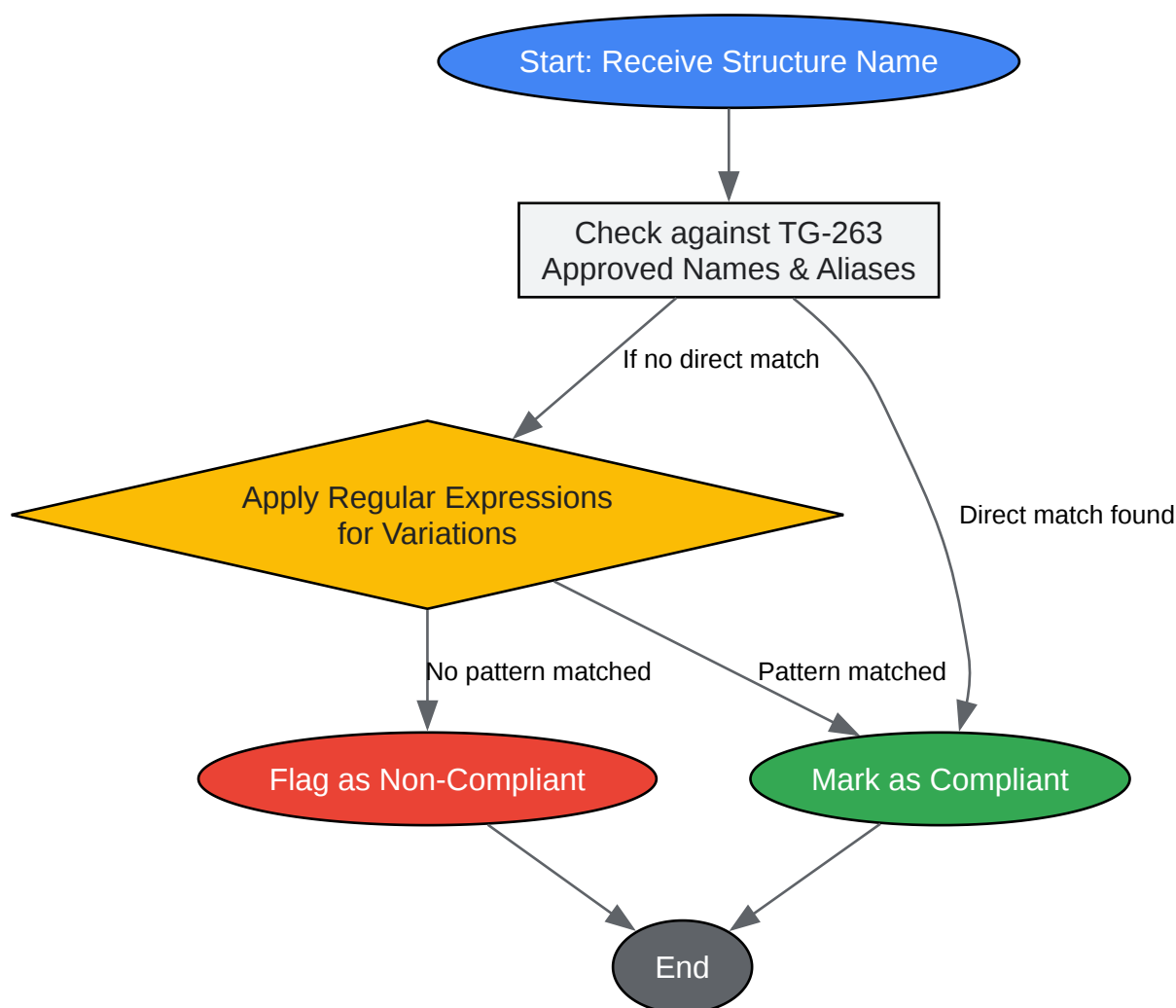
## Visualizing the Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in validating TG-263 compliance scripts.



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Caption: A flowchart of the experimental workflow for validating a TG-263 compliance script.



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Caption: Logical flow of an automated TG-263 compliance check using a dictionary and regular expressions.

## Conclusion

Automated TG-263 compliance scripts are invaluable tools for ensuring standardization and improving efficiency in radiation oncology. However, rigorous validation is imperative before their clinical adoption. This guide provides a framework for comparing different solutions and a detailed protocol for their validation. By leveraging both quantitative data and systematic evaluation, researchers and clinicians can confidently select and implement the most appropriate automated solution for their specific needs, ultimately contributing to enhanced patient safety and data quality.

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